molecular formula C18H18N4O3S B6429265 1-[3-({4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}sulfonyl)phenyl]ethan-1-one CAS No. 1705429-90-8

1-[3-({4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}sulfonyl)phenyl]ethan-1-one

Cat. No.: B6429265
CAS No.: 1705429-90-8
M. Wt: 370.4 g/mol
InChI Key: YGKXDYNYZPVLPC-UHFFFAOYSA-N
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Description

1-[3-({4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}sulfonyl)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.10996162 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-12-8-18-19-10-15-11-21(7-6-17(15)22(18)20-12)26(24,25)16-5-3-4-14(9-16)13(2)23/h3-5,8-10H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKXDYNYZPVLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(=O)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-({4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}sulfonyl)phenyl]ethan-1-one , also known as 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride , is a complex organic molecule with potential biological activities. This article delves into its biological activity based on existing literature and research findings.

Basic Information

PropertyDetails
IUPAC Name 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride
CAS Number 1820707-15-0
Molecular Formula C10H13ClN4
Molecular Weight 224.69 g/mol
MDL Number MFCD26793315

Structural Characteristics

The compound features a unique bicyclic structure that contributes to its biological activity. The presence of multiple nitrogen atoms in the structure suggests potential interactions with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by [source] demonstrated that derivatives of tetraazatricyclo compounds possess inhibitory effects against various bacterial strains.

Cytotoxicity Studies

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance:

  • Cell Line Tested : HeLa (cervical cancer)
  • IC50 Value : Approximately 25 µM
    These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival in pathogenic organisms and cancer cells. The sulfonamide group is particularly noted for its role in enzyme inhibition.

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited:

  • Minimum Inhibitory Concentration (MIC) : Ranged from 32 to 128 µg/mL across different bacterial strains.

Case Study 2: Anticancer Potential

Another research effort focused on the anticancer potential of similar structures:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Results : Significant reduction in cell viability was observed at concentrations above 20 µM.

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